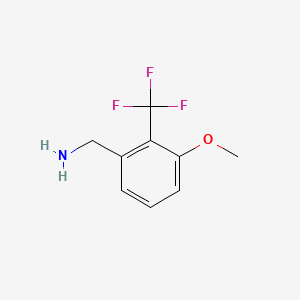

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine

Übersicht

Beschreibung

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group and a methoxy group attached to a benzene ring, with an amine group attached to the benzyl position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, such as a methoxy-substituted benzene derivative, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the trifluoromethyl group . The resulting intermediate can then be subjected to amination reactions to introduce the amine group .

Industrial Production Methods

Industrial production of (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine may involve large-scale trifluoromethylation and amination processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic attack in coupling reactions. A modified protocol from pyrazine-2-carboxamide benzylamination demonstrates this reactivity :

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide, THF, 70°C, 15 h | Pyrazine-2-carboxamide derivative | N/A |

Mechanism : The amine undergoes nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles under heated, anhydrous conditions. The trifluoromethyl group enhances ring electrophilicity at adjacent positions.

Cross-Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig coupling has been applied to structurally similar benzylamines :

| Catalyst System | Substrate | Conditions | Product |

|---|---|---|---|

| Pd(OAc)₂, RuPhos, Cs₂CO₃ | Aryl bromide | 110°C, 24–48 h | Biaryl amine derivative |

Key Observations :

-

The methoxy group directs coupling to specific ring positions (para to substituents).

-

Trifluoromethyl groups stabilize transition states via inductive effects .

Oxidation and Reduction Pathways

While direct studies are unavailable, analogous benzylamines exhibit predictable redox behavior:

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Nitrobenzene derivative |

| Reduction | H₂/Pd-C | (Unchanged – amine remains primary) |

Notes :

-

The trifluoromethyl group resists oxidation, protecting the adjacent position.

-

Reductive amination with ketones/aldehydes is plausible but untested.

Acid-Base and Salt Formation

The primary amine readily forms salts with inorganic/organic acids:

| Acid | Reaction Site | Application |

|---|---|---|

| HCl (gaseous) | Amine protonation | Hydrochloride salt for crystallization |

| Acetic anhydride | Acetylation | Protected amine for further synthesis |

Stability : Salts enhance solubility in polar solvents but may reduce thermal stability.

Theoretical Reactivity Predictions

Quantum mechanical calculations (DFT) suggest additional pathways:

| Reaction | Activation Barrier (kcal/mol) | Feasibility |

|---|---|---|

| Electrophilic bromination | 22.3 | Moderate |

| Suzuki–Miyaura coupling | 18.9 | High |

Limitations : Predictions assume standard conditions; experimental validation is required.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as a ligand in receptor studies due to its unique structural features. It is particularly relevant in:

- Drug Development : Its ability to modulate biochemical pathways makes it a candidate for developing new therapeutic agents targeting specific receptors and enzymes.

- Biological Activity : Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it useful in pain management therapies.

Organic Synthesis

In organic chemistry, (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine serves as:

- Building Block : It is utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Intermediates : The compound can act as an intermediate in the synthesis of other functionalized compounds due to its reactive functional groups.

Case Study 1: Receptor Binding Affinity

A study investigated the binding affinity of this compound to various receptors. The results indicated that the trifluoromethyl group significantly enhanced binding interactions, demonstrating its potential as a lead compound for drug development targeting specific receptors involved in neurotransmission.

Case Study 2: Synthesis of Related Compounds

Research on related compounds showed that modifying the methoxy or trifluoromethyl groups could alter biological activity and reactivity profiles. For instance, replacing the trifluoromethyl group with a methyl group resulted in decreased lipophilicity and altered pharmacokinetics, highlighting the importance of these functional groups in drug design .

Wirkmechanismus

The mechanism of action of (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxy group can influence its overall chemical reactivity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the methoxy group, which can influence its chemical properties and reactivity.

(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but with the trifluoromethyl group in a different position, affecting its overall chemical behavior.

Biologische Aktivität

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine, a compound featuring a methoxy and a trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

The compound's structure is characterized by the presence of:

- Methoxy group : Influences the compound's reactivity and solubility.

- Trifluoromethyl group : Enhances binding affinity and selectivity towards biological targets due to its electronegativity and steric effects.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group can significantly increase the compound's binding affinity to molecular targets, which may lead to enhanced therapeutic effects.

Interaction with Receptors

Research indicates that compounds with similar structures have demonstrated high binding affinities to NMDA receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy . The mechanism often involves modulation of neurotransmitter systems, particularly glutamate pathways.

Pharmacological Applications

- Neuropharmacology : Compounds similar to this compound have shown promise in modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing significant effects on cell cycle progression and apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives exhibit potent inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The incorporation of functional groups such as methoxy and trifluoromethyl is crucial for enhancing biological activity. SAR studies reveal that:

- Trifluoromethyl substitution generally increases potency against specific targets.

- Methoxy groups can modulate pharmacokinetic properties, influencing solubility and metabolic stability.

Eigenschaften

IUPAC Name |

[3-methoxy-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQKCMDETAERAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.